![molecular formula C2H B1212043 Ethynyl CAS No. 2122-48-7](/img/structure/B1212043.png)
Ethynyl
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Overview
Description
Ethynyl is an organic radical and a terminal acetylenic compound. It derives from a hydride of an acetylene.
Scientific Research Applications
Medicinal Chemistry and Biological Probes
The acetylene (ethynyl) group has been a prominent feature in medicinal chemistry since the late 1950s, serving as a structural feature for targeting a plethora of therapeutic proteins. Its role extends to chemical biology, where a terminal alkyne functionality is often incorporated in probes to identify molecular targets and assess target engagement, illustrating its versatility and importance in drug discovery and development (Talele, 2020).
Material Sciences and Chemistry
This compound groups play a significant role in material sciences. For instance, in dye-sensitized solar cells (DSSCs), this compound is used as a π-spacer to extend conjugation and enhance electronic coupling, which is pivotal for the performance of these cells. The placement of the this compound group in D–A–π–A organic dyes significantly influences the photovoltaic performance, highlighting the group's critical role in molecular engineering for solar energy applications (Xiongrong Song et al., 2016).
Organic Synthesis and Reactions
In organic synthesis, the this compound group is employed in various reactions. One notable application is its use in directing highly exoselective creation of quaternary carbon centers in Diels−Alder cycloaddition reactions involving activated α-alkynyl dienophiles. This demonstrates the group's significance in achieving high stereoselectivities and investigating reaction mechanisms (S. Min et al., 2007). Additionally, a radical method for the stereoselective introduction of an this compound group has been developed, showcasing the group's versatility in synthetic chemistry (M. Sukeda et al., 2003).
Spectroscopy and Molecular Characterization
The this compound radical and its derivatives are subjects of interest in spectroscopy and molecular characterization. Studies have employed techniques like inelastic electron tunneling spectroscopy to understand the vibrational spectra and bonding geometry changes accompanying reactions involving this compound groups, providing deeper insights into the molecular behavior and structure of these compounds (Lauhon & Ho, 2000).
Nanotechnology and Advanced Materials
This compound groups find applications in the development of advanced materials and nanotechnology. For instance, this compound end-functionalized poly(3-hexylthiophene) has facilitated the synthesis of block polymers that self-assemble into hierarchical structures, indicating the group's potential in the construction of complex nanomaterials (Zicheng Li et al., 2011).
properties
CAS RN |
2122-48-7 |
---|---|
Molecular Formula |
C2H |
Molecular Weight |
25.03 g/mol |
InChI |
InChI=1S/C2H/c1-2/h1H |
InChI Key |
XEHVFKKSDRMODV-UHFFFAOYSA-N |
SMILES |
C#[C] |
Canonical SMILES |
C#[C] |
Other CAS RN |
2122-48-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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